molecular formula C17H12N4O4S2 B2818744 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 886907-75-1

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2818744
CAS No.: 886907-75-1
M. Wt: 400.43
InChI Key: FVDFYJWTDHVRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS RN: 886914-08-5) is a heterocyclic molecule featuring two key pharmacophores:

  • A benzo[d]thiazole-6-carboxamide core, known for its role in antimicrobial and antitumor activities due to hydrogen-bonding and π-π stacking capabilities.
  • A 1,3,4-oxadiazole ring substituted at the 5-position with a 3-(methylsulfonyl)phenyl group. The oxadiazole moiety enhances metabolic stability and electron-withdrawing properties, while the methylsulfonyl group improves solubility and target affinity .

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c1-27(23,24)12-4-2-3-11(7-12)16-20-21-17(25-16)19-15(22)10-5-6-13-14(8-10)26-9-18-13/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDFYJWTDHVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the condensation of 3-(methylsulfonyl)benzohydrazide with 2-isothiocyanatobenzo[d]thiazole under acidic or basic conditions. This reaction forms the oxadiazole ring, a key feature of the compound.

  • Step 1: : Preparation of 3-(methylsulfonyl)benzohydrazide from 3-(methylsulfonyl)benzaldehyde.

  • Step 2: : Reaction of 3-(methylsulfonyl)benzohydrazide with 2-isothiocyanatobenzo[d]thiazole.

  • Step 3: : Formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

For large-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Industrial methods often employ flow chemistry techniques to enhance efficiency and yield while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Typically facilitated by agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions involving compounds like halides and nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Reagents: : Halides, nucleophiles.

Major Products

The major products depend on the specific reaction conditions but often include derivatives with altered functional groups, which can further expand the compound's application scope.

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

Chemistry

  • As a Building Block: : Used in the synthesis of more complex molecules for material science applications.

  • Catalyst Development: : Its structure aids in the design of novel catalysts for organic transformations.

Biology

  • Biochemical Probes: : Used to study enzyme interactions and binding sites due to its specific functional groups.

  • Fluorescent Tags: : Employed in imaging techniques to visualize biological processes.

Medicine

  • Drug Development: : Potential candidate for anticancer, antibacterial, and antiviral agents.

  • Therapeutic Research: : Investigated for its role in modulating biochemical pathways relevant to various diseases.

Industry

  • Material Science: : Used in the development of new materials with specific electronic and optical properties.

  • Chemical Sensors: : Incorporated in sensor technology for the detection of environmental and biological analytes.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways

  • Enzymes: : Can inhibit or activate enzymes by binding to their active sites.

  • Receptors: : Modulates receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazole-6-carboxamide + 1,3,4-oxadiazole 3-(Methylsulfonyl)phenyl on oxadiazole ~413.45 (calculated) Enhanced solubility (methylsulfonyl), potential kinase affinity
2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (25) Benzo[d]thiazole-6-carboxamide Phenylsulfonamido at 3-position ~464.52 (calculated) Sulfonamide improves solubility but may reduce metabolic stability vs. oxadiazole
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Thiadiazine + sulfonamide Multiple phenylamino groups ~703.78 (calculated) Larger size may limit bioavailability; thiadiazine offers basicity vs. oxadiazole’s neutrality

Key Observations :

  • Oxadiazole vs. Thiadiazine/Thiazole : The 1,3,4-oxadiazole in the target compound provides superior metabolic stability compared to thiadiazine (prone to hydrolysis) or thiazole (less electron-withdrawing) .
  • Substituent Effects : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects and solubility than phenylsulfonamido (compound 25) or acetamido groups .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 3-(methylsulfonyl)benzoic acid with hydrazine to form a hydrazide intermediate. This intermediate is cyclized with phosphorus oxychloride to create the oxadiazole ring. The final product is obtained through coupling with benzoyl chloride.

Chemical Structure:

  • IUPAC Name: N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula: C16H13N3O4S
  • CAS Number: 886926-98-3

The biological activity of this compound is attributed to its structural components:

  • The oxadiazole ring interacts with various enzymes and receptors, modulating biological processes.
  • The methylsulfonyl group enhances membrane permeability, potentially increasing bioavailability and efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that compounds containing oxadiazole and thiazole moieties possess potent antibacterial and antifungal properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds were reported in the range of 10.7–21.4 μmol/mL against bacterial strains .

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. A structure-activity relationship (SAR) analysis highlights that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against cancer cell lines. Compounds similar to N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole have shown promising results in inhibiting cell proliferation in various cancer models .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of oxadiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, both significant pathogens on the WHO priority list. The compounds demonstrated notable activity with MIC values comparable to standard antibiotics .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of thiazole-containing compounds. The results indicated that modifications in the phenyl ring significantly affected the cytotoxicity profiles against human cancer cell lines such as A431 and Jurkat cells. The compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Comparative Analysis

Compound NameStructure TypeMIC (μmol/mL)IC50 (μM)Activity Type
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)benzamideOxadiazole/Thiazole10.7–21.4<10Antibacterial
Similar Thiazole DerivativeThiazole20–30<15Antitumor

Q & A

Q. Example Protocol :

Synthesize 3-(methylsulfonyl)phenyl-1,3,4-oxadiazole via cyclization of acylhydrazide intermediates in POCl₃ at 80°C for 4 hours (yield: ~70%) .

Couple the oxadiazole intermediate with benzo[d]thiazole-6-carboxylic acid using HATU/DIPEA in DMF at room temperature (yield: 65–75%) .

Basic: How is the structural integrity of this compound validated during synthesis?

Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methylsulfonyl (δ ~3.0 ppm for CH₃) and oxadiazole protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values (e.g., C: 52.3%, H: 3.1%, N: 14.9%) .

Advanced: How can researchers optimize reaction yields when synthesizing the oxadiazole core under conflicting literature conditions?

Conflicting reports on cyclization efficiency (e.g., POCl₃ vs. iodine/TEA) require systematic optimization:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent (acetonitrile vs. DMF), and catalyst loading. For example, a 2³ factorial design reduced experimental runs by 50% while identifying optimal POCl₃ stoichiometry .
  • In situ monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust reaction times dynamically (e.g., 1–3 minutes for rapid cyclization in acetonitrile) .

Case Study : A 15% yield increase was achieved by replacing traditional reflux with microwave-assisted synthesis (80°C, 10 minutes) .

Advanced: How should contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be analyzed?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
  • Metabolic stability assays : Test compound degradation in simulated biological fluids (e.g., PBS pH 7.4 at 37°C) to rule out artifact signals .
  • Molecular docking : Compare binding affinities to target proteins (e.g., bacterial gyrase vs. human topoisomerase II) to explain selectivity .

Example : A thiadiazole analog showed 90% antimicrobial inhibition but 40% cytotoxicity; docking revealed off-target binding to human kinases, prompting structural redesign .

Advanced: What computational strategies are effective for predicting the reactivity of the methylsulfonyl group in further derivatization?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic substitution at the sulfonyl group. Electron-withdrawing effects reduce nucleophilic attack susceptibility .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict stability under reaction conditions. For instance, sulfonyl groups exhibit higher stability in polar aprotic solvents .
  • Machine learning : Train models on existing sulfonylation reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C vs. CuI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.